

# An In-depth Technical Guide to 9-Methyl-9h-fluoren-9-ol

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 9-Methyl-9h-fluoren-9-ol

Cat. No.: B1202907

[Get Quote](#)

This technical guide provides a comprehensive overview of **9-Methyl-9h-fluoren-9-ol**, intended for researchers, scientists, and drug development professionals. The document covers the compound's discovery and history, its physicochemical and spectroscopic properties, and detailed experimental protocols for its synthesis.

## Introduction and Historical Context

**9-Methyl-9h-fluoren-9-ol** is a tertiary alcohol derivative of fluorene. While the specific historical record of its initial discovery is not well-documented in readily available literature, its synthesis is intrinsically linked to the development of the Grignard reaction in the early 20th century. Discovered by Victor Grignard in 1900, this reaction provided a robust method for forming carbon-carbon bonds, including the synthesis of tertiary alcohols from ketones.

The parent compound, 9-fluorenol, was known prior to this, and its synthesis often involved the reduction of 9-fluorenone. The logical extension of this chemistry, following the advent of Grignard's work, would have been the addition of organometallic reagents like methylmagnesium halides to 9-fluorenone to produce **9-Methyl-9h-fluoren-9-ol**. It is highly probable that the first synthesis of this compound was achieved in the early 1900s by a chemist exploring the scope of the then-new Grignard reaction on various ketones, including 9-fluorenone.

## Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for **9-Methyl-9h-fluoren-9-ol**.

Table 1: Physicochemical Properties

| Property          | Value                             | Source              |
|-------------------|-----------------------------------|---------------------|
| CAS Number        | 6311-22-4                         | <a href="#">[1]</a> |
| Molecular Formula | C <sub>14</sub> H <sub>12</sub> O | <a href="#">[1]</a> |
| Molecular Weight  | 196.25 g/mol                      | <a href="#">[1]</a> |
| Appearance        | Solid                             | <a href="#">[2]</a> |
| Purity            | ~98% (typical commercial)         | <a href="#">[1]</a> |

Table 2: Spectroscopic Data

| Spectroscopy Type         | Key Data Points                                                                | Source              |
|---------------------------|--------------------------------------------------------------------------------|---------------------|
| FTIR                      | Data available, specific peaks not detailed in search results.                 | <a href="#">[3]</a> |
| Mass Spectrometry (GC-MS) | Data available, fragmentation pattern not detailed in search results.          | <a href="#">[3]</a> |
| <sup>1</sup> H NMR        | Data available from suppliers, specific shifts not detailed in search results. | <a href="#">[4]</a> |
| <sup>13</sup> C NMR       | Data available from suppliers, specific shifts not detailed in search results. | <a href="#">[4]</a> |

## Experimental Protocols

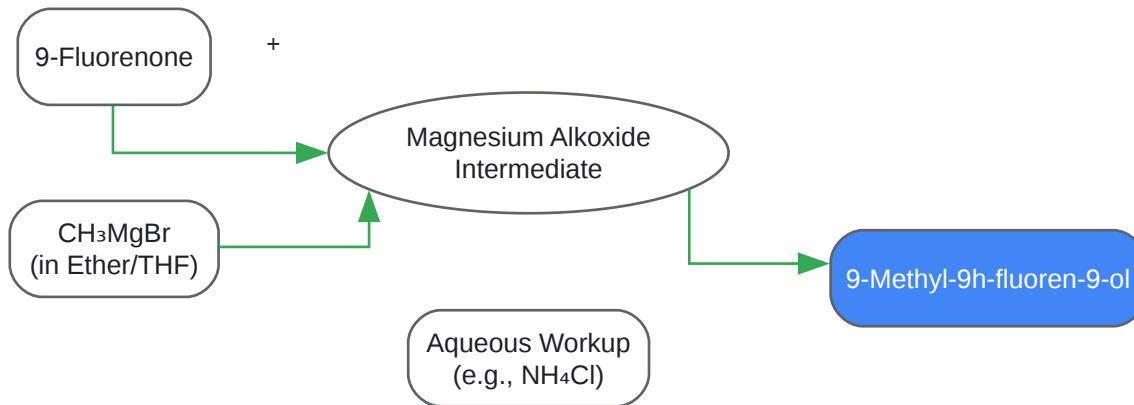
The primary method for the synthesis of **9-Methyl-9h-fluoren-9-ol** is the Grignard reaction, starting from 9-fluorenone and a methylating Grignard reagent.

# Synthesis of 9-Methyl-9h-fluoren-9-ol via Grignard Reaction

Objective: To synthesize **9-Methyl-9h-fluoren-9-ol** from 9-fluorenone and methylmagnesium bromide.

## Materials:

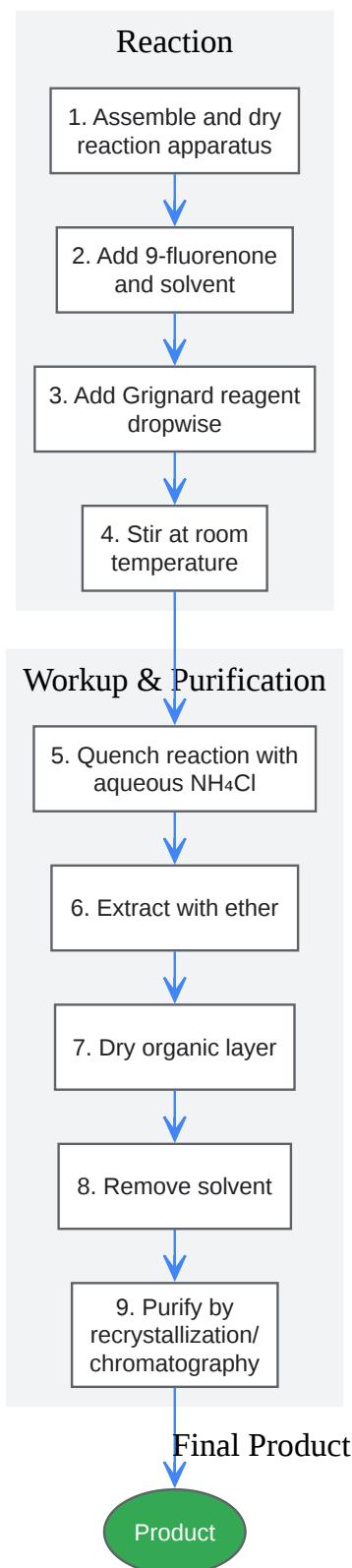
- 9-fluorenone
- Methylmagnesium bromide (solution in diethyl ether or THF)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Dropping funnel
- Reflux condenser
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator


## Procedure:

- Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is assembled. The apparatus is flame-dried or oven-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).
- Reactant Addition: A solution of 9-fluorenone in anhydrous diethyl ether or THF is placed in the round-bottom flask. The flask is cooled in an ice bath.

- Grignard Reagent Addition: The solution of methylmagnesium bromide is added dropwise from the dropping funnel to the stirred solution of 9-fluorenone. The addition rate is controlled to maintain a gentle reflux.
- Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure the reaction goes to completion.
- Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.
- Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with two portions of diethyl ether.
- Drying and Evaporation: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by recrystallization or column chromatography to yield pure **9-Methyl-9h-fluoren-9-ol**.

## Visualizations


### Synthesis of 9-Methyl-9h-fluoren-9-ol



[Click to download full resolution via product page](#)

Caption: Reaction scheme for the synthesis of **9-Methyl-9h-fluoren-9-ol**.

# Experimental Workflow for Synthesis and Purification



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and purification.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. calpaclab.com [calpaclab.com]
- 2. 9-methyl-9H-fluoren-9-ol [sytracks.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. 6311-22-4|9-Methyl-9H-fluoren-9-ol|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 9-Methyl-9h-fluoren-9-ol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1202907#9-methyl-9h-fluoren-9-ol-discovery-and-history>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)